molecular formula C12H20N2O3 B3166737 Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 913575-12-9

Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B3166737
CAS No.: 913575-12-9
M. Wt: 240.30 g/mol
InChI Key: QCPJJHMDEDMYKA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate: is a chemical compound with a complex structure that includes a bicyclic ring system and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxyimino)-8-azabicyclo[32. Common synthetic routes may include:

  • Ring-closing reactions: to form the bicyclic structure.

  • Oxime formation: to introduce the hydroxyimino group.

  • Esterification: to attach the tert-butyl ester group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using catalysts and specific solvents to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyimino group to a nitroso group.

  • Reduction: Reduction of the hydroxyimino group to an amine.

  • Substitution: Replacement of the hydroxyimino group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Typical reducing agents are sodium borohydride and hydrogen gas.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives.

  • Reduction: Production of amine derivatives.

  • Substitution: Generation of various substituted derivatives based on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on biological systems.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's unique structure may offer therapeutic benefits in treating various diseases.

Industry: In the chemical industry, tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

  • Tert-butyl 3-(hydroxyimino)cyclobutane-1-carboxylate

  • Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

  • (Z)-2-hydroxyimino-3-oxo-butyric acid tert-butyl ester

Uniqueness: Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its bicyclic structure, which provides a different spatial arrangement and reactivity compared to its linear or smaller ring counterparts. This structural difference can lead to distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-hydroxyimino-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)14-9-4-5-10(14)7-8(6-9)13-16/h9-10,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPJJHMDEDMYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(=NO)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697103
Record name tert-Butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913575-12-9
Record name tert-Butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate

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